REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([N:6]1[C:16]2[C:11](=[CH:12][C:13]([I:17])=[CH:14][CH:15]=2)[C:9](=O)[C:7]1=[O:8])(=[O:5])[CH3:4].N1C2C(=CC=CC=2)C=CC1=[O:28].Cl>O>[I:17][C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[NH:6][C:3](=[O:5])[CH:4]=[C:9]2[C:7]([OH:28])=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C(=O)C(=O)C2=CC(=CC=C12)I
|
Name
|
|
Quantity
|
46.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(C=CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
FILTRATION
|
Details
|
The remaining precipitate was filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with dichloromethane (6×50 mL)
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 35° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2C(=CC(NC2=CC1)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.86 mmol | |
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |